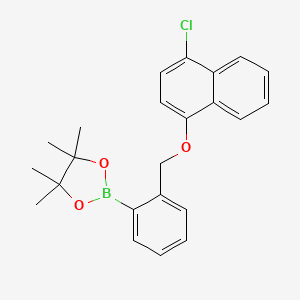

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronic ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloronaphthalene with a phenylboronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s high purity .

化学反応の分析

Types of Reactions

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce various hydrocarbon derivatives .

科学的研究の応用

Organic Synthesis

The compound is primarily recognized for its role as a versatile reagent in organic synthesis. Its boronic acid moiety allows for the formation of carbon-carbon bonds through reactions such as:

- Suzuki-Miyaura Coupling : This reaction is crucial for creating complex organic molecules. The presence of the naphthalene and phenyl groups enhances the reactivity and selectivity of the compound in these coupling reactions .

Drug Development

In medicinal chemistry, this compound serves as an important building block for drug candidates. Its applications include:

- Modification of Drug Candidates : The unique structure enables researchers to modify existing drug molecules to enhance their efficacy and selectivity. This is particularly relevant in the development of inhibitors targeting specific biological pathways .

- Pharmaceutical Intermediates : It is utilized in synthesizing intermediates that can lead to the development of new therapeutic agents .

Material Science

The compound also finds applications in material science:

- Advanced Materials Development : It is used in formulating advanced materials such as polymers and coatings. The incorporation of this compound can improve the durability and performance characteristics of these materials .

Analytical Chemistry

In analytical chemistry, it acts as a reagent for:

- Detection and Quantification : The compound aids in detecting specific compounds and quantifying them in various samples. This capability is essential for quality control processes in manufacturing .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study highlighted the effectiveness of 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The research demonstrated that the compound significantly improved yields when coupled with various aryl halides.

Case Study 2: Drug Development

Recent research focused on modifying a known anti-cancer drug using this compound as a synthetic intermediate. The modified drug showed enhanced potency against cancer cell lines compared to its predecessor.

Case Study 3: Material Science Applications

A project investigated the use of this compound in developing a new polymer blend that exhibited superior mechanical properties and thermal stability compared to traditional materials.

作用機序

The mechanism of action of 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

類似化合物との比較

Similar Compounds

- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone

- N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)benzenesulfonamide

Uniqueness

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications .

生物活性

The compound 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural features include a dioxaborolane moiety, which is known for its reactivity in various chemical transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C₁₉H₁₉BClO₃

Molecular Weight: 394.70 g/mol

CAS Number: N/A

Structural Features

The compound features:

- Boronic Acid Functional Group: This is significant for its reactivity in Suzuki-Miyaura coupling reactions and other organic transformations.

- Chloronaphthalene and Phenyl Groups: These aromatic structures may contribute to the compound's biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing boron can influence various biological processes. The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition: Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with serine residues in active sites.

- Antioxidant Activity: Some boron compounds have shown potential as antioxidants, which can protect cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

-

Cancer Treatment:

- Boron compounds have been investigated for their ability to target cancer cells selectively. Their unique chemical properties may allow them to interfere with cancer cell metabolism or proliferation.

- Plant Growth Regulation:

Study 2: Enzyme Interaction

Research on boronic acids has shown their ability to inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells. The dioxaborolane structure may enhance this interaction due to its stability and reactivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉BClO₃ |

| Molecular Weight | 394.70 g/mol |

| CAS Number | N/A |

| Potential Applications | Cancer treatment, Plant growth regulation |

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Reversible covalent bonding |

| Antioxidant Activity | Protection against oxidative stress |

特性

IUPAC Name |

2-[2-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BClO3/c1-22(2)23(3,4)28-24(27-22)19-12-8-5-9-16(19)15-26-21-14-13-20(25)17-10-6-7-11-18(17)21/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRIMWTWKLIKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。